molecular formula C21H20BrN3O2 B4928518 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione

3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione

Cat. No. B4928518
M. Wt: 426.3 g/mol
InChI Key: IMZGYXWRMYOFCS-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione, also known as BBPBI, is a chemical compound with potential applications in scientific research. This compound belongs to the class of imidazolidinediones and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer therapy. 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has also been studied for its potential use as a fluorescent probe for imaging cellular structures. It has been found to selectively bind to DNA and RNA, making it a potential tool for studying nucleic acid structures.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione is not fully understood. It has been found to selectively bind to DNA and RNA, suggesting that it may interfere with nucleic acid structures. 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has also been found to induce apoptosis, or programmed cell death, in cancer cells. This suggests that it may have potential as a cancer therapy.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has been found to have several biochemical and physiological effects. It has been found to selectively bind to DNA and RNA, suggesting that it may interfere with nucleic acid structures. 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy. Additionally, 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has several advantages and limitations for lab experiments. Its ability to selectively bind to DNA and RNA makes it a potential tool for studying nucleic acid structures. It has also been found to have anticancer properties, making it a potential tool for cancer research. However, 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione has limited solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione. One direction is to further investigate its mechanism of action and its potential use as a cancer therapy. Another direction is to explore its potential as a fluorescent probe for imaging cellular structures. Additionally, research could be done to improve the solubility of 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione in water, which would expand its potential applications in lab experiments.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione involves the reaction between 3-(4-bromobenzyl)-2,4-imidazolidinedione and 4-(1-pyrrolidinyl)benzaldehyde. The reaction is carried out in the presence of a base and a solvent. The resulting product is purified by recrystallization to obtain 3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione in its pure form.

properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-17-7-3-16(4-8-17)14-25-20(26)19(23-21(25)27)13-15-5-9-18(10-6-15)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2,(H,23,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGYXWRMYOFCS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(4-bromobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

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